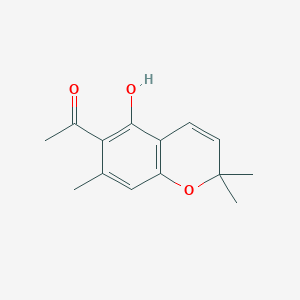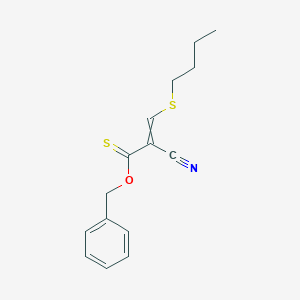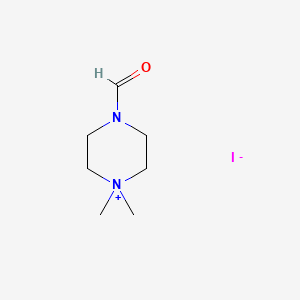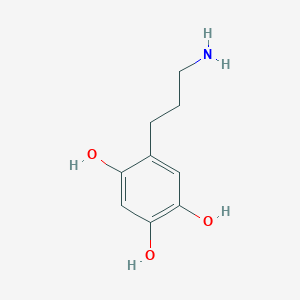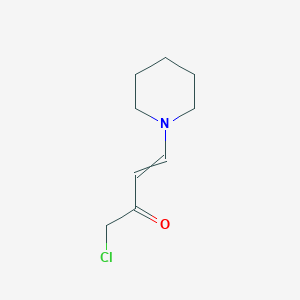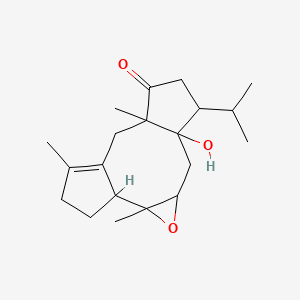
Roseatoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Roseatoxide is a diterpenoid compound derived from the plant Hypoestes rosea It belongs to the class of fusicoccanes, which are known for their unique dicyclopenta[a,d]cyclooctane skeleton
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Roseatoxide can be synthesized through several methods. One common approach involves the photooxygenation of citronellol to produce an allyl hydroperoxide intermediate. This intermediate is then reduced with sodium sulfite to yield a diol, which undergoes ring-closure with sulfuric acid to form both cis- and trans-isomers of this compound .
Industrial Production Methods
Industrial production of this compound often involves the biotransformation of citronellol using microbial processes. This method is advantageous as it offers a single-step reaction with potentially higher yields and fewer by-products compared to traditional chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Roseatoxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding epoxides and hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Roseatoxide has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Investigated for its potential anti-inflammatory, antifungal, and anticancer properties.
Industry: Utilized in the fragrance industry due to its pleasant aroma and stability.
Wirkmechanismus
The mechanism of action of roseatoxide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, this compound can inhibit the growth of certain fungi by disrupting their cell membrane integrity and interfering with essential metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Roseatoxide is unique among fusicoccanes due to its specific structural features and biological activities. Similar compounds include:
Fusicoccin: Known for its role in plant physiology and as a tool in biochemical research.
Anadensin: Exhibits antibacterial and biofilm-inhibiting properties.
Barbifusicoccin A and B: Found in liverworts and known for their biological activities.
This compound stands out due to its diverse applications and potential for further research and development in various fields.
Eigenschaften
CAS-Nummer |
90706-57-3 |
|---|---|
Molekularformel |
C20H30O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
6-hydroxy-2,10,13-trimethyl-7-propan-2-yl-3-oxatetracyclo[10.3.0.02,4.06,10]pentadec-12-en-9-one |
InChI |
InChI=1S/C20H30O3/c1-11(2)15-8-16(21)18(4)9-13-12(3)6-7-14(13)19(5)17(23-19)10-20(15,18)22/h11,14-15,17,22H,6-10H2,1-5H3 |
InChI-Schlüssel |
IHPNQAPFMSFVLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CC3(C(=O)CC(C3(CC4C(C2CC1)(O4)C)O)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


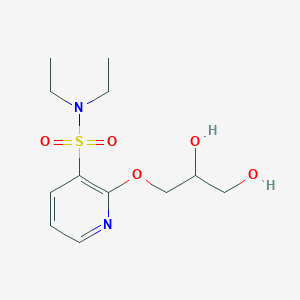
![N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide](/img/structure/B14364629.png)
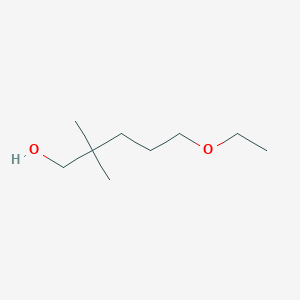
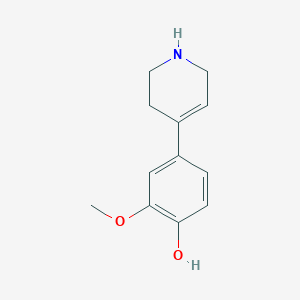
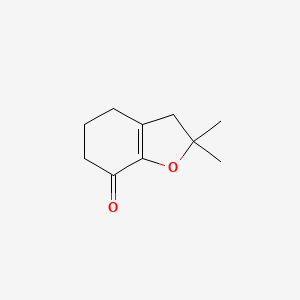
![[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate](/img/structure/B14364667.png)
